2-Methyl-4-(propylamino)butan-2-ol
Description
2-Methyl-4-(propylamino)butan-2-ol is a secondary amino alcohol characterized by a branched carbon chain with hydroxyl (-OH) and propylamino (-NHCH2CH2CH3) functional groups. Its molecular structure combines the polar hydroxyl group, capable of hydrogen bonding, with a tertiary amine group, which imparts basicity and enhances solubility in polar solvents. This compound is structurally analogous to branched-chain alcohols like 2-methylbutanol but distinguishes itself through the presence of the propylamino moiety. Such amino alcohols are frequently utilized in pharmaceutical synthesis, surfactants, and as intermediates in organic reactions due to their dual functional groups.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-methyl-4-(propylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-6-9-7-5-8(2,3)10/h9-10H,4-7H2,1-3H3 |
InChI Key |
QIMIUVLKMKTXHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-(propylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with propylamine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Another method involves the use of Grignard reagents. For example, the reaction of 2-methyl-2-butanone with propylmagnesium bromide, followed by hydrolysis, can yield 2-Methyl-4-(propylamino)butan-2-ol .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-4-(propylamino)butan-2-ol may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(propylamino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-4-(propylamino)butan-2-one
Reduction: 2-Methyl-4-(propylamino)butane
Substitution: 2-Methyl-4-(propylamino)butyl chloride or bromide
Scientific Research Applications
2-Methyl-4-(propylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(propylamino)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The propylamino group can interact with biological receptors or enzymes, influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Comparison with Similar Compounds
Table 1: Comparison of Key Physical Properties
Key Findings :
- Boiling Point: The amino group in 2-Methyl-4-(propylamino)butan-2-ol increases hydrogen bonding compared to non-amino alcohols, leading to a higher estimated boiling point (~180–200°C) than 2-methyl-3-buten-2-ol (98–99°C) or butan-2-ol (99.5°C) .
- Density : The compound’s density (~0.90 g/cm³, estimated) is higher than simpler alcohols due to increased molecular weight and polar interactions .
- Solubility: Enhanced polarity from the amino group likely improves water solubility relative to non-functionalized analogs like 2-methyl-3-buten-2-ol .
Chemical Reactivity
Table 2: Reactivity Comparison
Key Findings :
- Acidity: The hydroxyl group in 2-Methyl-4-(propylamino)butan-2-ol is less acidic (pKa ~16) than in non-amino alcohols (pKa ~19) due to electron-donating effects from the adjacent amine group.
- Basicity: The tertiary amine (pKb ~4–5) enables participation in acid-base reactions, unlike non-amino alcohols .
- Reactivity : The dual functional groups allow unique reactivity, such as simultaneous esterification of -OH and alkylation of -NH, which is absent in simpler alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
